Tautomeric Thiol–Thione Equilibrium Enables Chemoselective Derivatization Not Possible with S-Alkylated Analogs
The compound equilibrates between the free thiol (4H-1,2,4-triazole-3-thiol) and thione (4,5-dihydro-1H-1,2,4-triazole-5-thione) forms, as confirmed by the listing of both tautomeric names by CymitQuimica . Class-level X-ray crystallography and DFT studies on indolyl-triazole-3-thione hybrids demonstrate that the thione tautomer predominates in the solid state, while the thiol form is accessible under reducing or nucleophilic conditions [1]. This is in contrast to the 3-[5-(methylsulfanyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl]-1H-indole analog, which bears a fixed methylsulfanyl group and cannot participate in thiol-disulfide exchange or metal coordination.
| Evidence Dimension | Thiol reactivity (presence of free –SH group) |
|---|---|
| Target Compound Data | Free thiol present in equilibrium; thione form dominates solid state (X-ray evidence on indolyl-triazole-3-thione class) [1] |
| Comparator Or Baseline | 3-[5-(Methylsulfanyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl]-1H-indole: no free thiol; S-methyl blocked |
| Quantified Difference | Qualitative – presence vs. absence of nucleophilic thiol |
| Conditions | Tautomeric equilibrium assessed by X-ray crystallography and DFT (B3LYP/6-311++G(d,p)) [1] |
Why This Matters
Procurement of a compound with a free thiol handle enables downstream covalent inhibitor design or metal-chelating probe development, a capability absent in S-alkylated commercial alternatives.
- [1] Boraei, A.T.A., Soliman, S.M., Haukka, M., El Tamany, E.H., Al-Majid, A.M., Barakat, A. (2021). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Crystals, 11(3), 279. View Source
